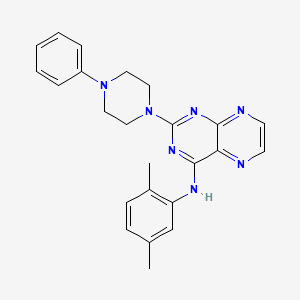

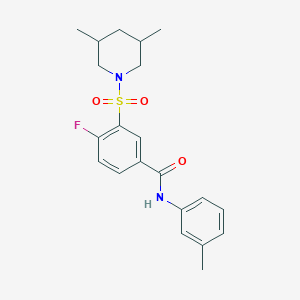

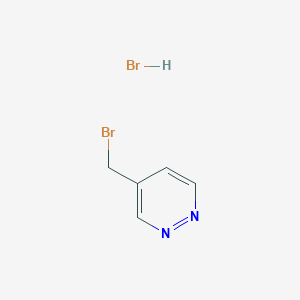

N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a synthetic molecule that is likely to possess a complex structure due to the presence of multiple aromatic rings and nitrogen-containing heterocycles. While the specific compound is not directly mentioned in the provided papers, similar compounds with substituted pyrimidin-4-amines and piperazine rings have been synthesized and studied for their biological activities, such as cholinesterase inhibition and amyloid-β (Aβ) aggregation inhibition, which are relevant in the context of Alzheimer's disease .

Synthesis Analysis

The synthesis of related compounds involves strategic functionalization of the pyrimidin-4-amine scaffold. For instance, the development of dual cholinesterase and Aβ-aggregation inhibitors involved the design and synthesis of 2-substituted N-(naphth-1-ylmethyl)pyrimidin-4-amines and N-benzhydrylpyrimidin-4-amines with varying steric and electronic properties at the C-2 position . Although the exact synthesis route for N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is not provided, similar synthetic strategies could be employed, such as cyclization reactions and the introduction of substituents to the core structure to achieve the desired compound.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is characterized by the presence of aromatic rings and nitrogen-containing heterocycles. For example, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was determined by cyclization of a related precursor and featured inversion dimers formed via N—H⋯N hydrogen bonds, with π-stacking interactions between aromatic systems . These structural motifs are likely to be present in the compound of interest, contributing to its potential biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored in the context of their biological applications. For instance, the synthesis of chromophoric reagents for protein sequence analysis involves the preparation of thiohydantoins of amino acids, which can undergo color changes upon exposure to HCl vapor due to chemical transformations . While the specific chemical reactions of N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine are not detailed, it can be inferred that the compound may participate in similar reactions, especially if it is designed for use in biochemical assays or as a pharmacological agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been studied to some extent. For example, the sensitivity of the azo group in the chromophoric reagents allows for the detection of amino acid derivatives at very low concentrations . The physical properties such as solubility, melting point, and stability of N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine would be influenced by its molecular structure, particularly the presence of aromatic rings and substituents, which could affect its interactions with solvents and other molecules. The chemical properties, including reactivity and potential for forming hydrogen bonds or π-stacking interactions, would be critical for its function and potential applications .

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis

A study by Ghodke et al. (2017) discusses the microwave-assisted synthesis of related chemical derivatives. This method is significant for producing compounds with potential anticonvulsant properties, showcasing the utility of this compound in medicinal chemistry.

Corrosion Inhibition

Research by Farahati et al. (2019) focuses on the synthesis of thiazoles, which are structurally related to the compound . These are explored for their corrosion inhibition capabilities, particularly for protecting metals like copper, indicating the compound's potential in material science.

Crystal Structure Analysis

The work of Repich et al. (2017) on a related compound involves analyzing its crystal structure. This is crucial in understanding the molecular interactions and stability of the compound, which has implications in material science and drug design.

Synthesis of Pteridine Derivatives

Tada et al. (1997) in their study here describe the synthesis of pteridine derivatives related to folic acid. This indicates the role of such compounds in synthesizing biologically significant molecules, relevant in pharmaceutical research.

Biological Activity

Noubade et al. (2009) discuss the synthesis and biological activity of similar compounds. This is essential for understanding the pharmacological potential of such compounds, particularly in drug discovery and development.

Pteridine Studies

Albert's work from 1979 here provides insight into the synthesis and properties of pteridines, which are structurally related to the compound . This is significant in the context of developing new pharmaceuticals and understanding biological mechanisms.

Androgen Receptor Antagonist Activities

Kinoyama et al. (2005) studied N-arylpiperazine-1-carboxamide derivatives, which share structural similarities. This research highlights the compound's relevance in developing treatments for conditions like prostate cancer.

Eigenschaften

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7/c1-17-8-9-18(2)20(16-17)27-23-21-22(26-11-10-25-21)28-24(29-23)31-14-12-30(13-15-31)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,26,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAYTELFCJNYSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B2516081.png)

![2-Chloromethyl-5-methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B2516085.png)

![1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2516087.png)

![2-[(1S)-1-Amino-3-methylbutyl]-1,3-oxazole-5-carboxylic acid;hydrochloride](/img/structure/B2516093.png)

![N-(4-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2516094.png)

![Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2516102.png)